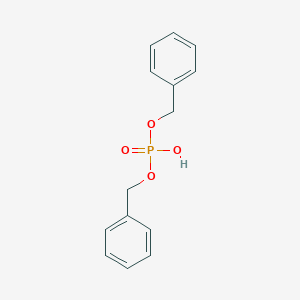

Dibenzyl phosphate

Description

Properties

IUPAC Name |

dibenzyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15O4P/c15-19(16,17-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDFFVHSMHLDSLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COP(=O)(O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1033402 | |

| Record name | Dibenzyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1033402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1623-08-1 | |

| Record name | Dibenzyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1623-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001623081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1033402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzyl hydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.094 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBENZYLPHOSPHORIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y65R35LZ0S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dibenzyl Phosphate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzyl phosphate (DBP) is a versatile organophosphate compound widely utilized in organic synthesis and medicinal chemistry. Its unique properties as a phosphorylating agent and its role as a key intermediate in the synthesis of various molecules, including active pharmaceutical ingredients (APIs), make it a compound of significant interest. This technical guide provides an in-depth overview of the core chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and a summary of its key applications in research and development.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] It is stable under recommended storage conditions (0-8°C) and is utilized in a variety of chemical reactions due to the reactivity of its phosphate group and the protective nature of the benzyl groups, which can be removed under specific conditions.

Structural and General Properties

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| Synonyms | Dibenzyl hydrogen phosphate, Phosphoric acid dibenzyl ester | [1] |

| CAS Number | 1623-08-1 | [1] |

| Molecular Formula | C₁₄H₁₅O₄P | [1] |

| Molecular Weight | 278.24 g/mol | [1] |

| Appearance | White to off-white to greenish powder | [1] |

Physical Properties

| Property | Value | Reference |

| Melting Point | 78-80 °C (lit.) | [2] |

| Boiling Point | 427.6 ± 48.0 °C (Predicted) | |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, and methanol. Sparingly soluble in water. | |

| Storage Temperature | 2-8°C | [2] |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized through several methods. A common approach involves the reaction of benzyl alcohol with phosphorus trichloride to form dibenzyl phosphite, which is then oxidized to this compound.[3][4]

Protocol: Synthesis from Benzyl Alcohol and Phosphorus Trichloride [3][5]

-

Reaction Setup: A flame-dried, three-necked round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with benzyl alcohol and a suitable solvent such as toluene or carbon tetrachloride.[3][4] Triethylamine is added as an acid scavenger.[4]

-

Addition of Phosphorus Trichloride: The flask is cooled in an ice bath, and a solution of phosphorus trichloride in the same solvent is added dropwise from the dropping funnel while maintaining the temperature below 5°C.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is filtered to remove triethylamine hydrochloride. The filtrate, containing dibenzyl phosphite, is then subjected to oxidation.

-

Oxidation: An oxidizing agent, such as a permanganate in an alkaline solution, is added to the dibenzyl phosphite solution to yield this compound.[3]

-

Isolation: The product is isolated through a series of extractions and precipitations. The crude product can then be purified as described in the protocol below.

Purification of this compound

Purification of the crude this compound is crucial to remove unreacted starting materials and byproducts. Recrystallization is a common and effective method.[5]

Protocol: Purification by Recrystallization [5]

-

Dissolution: The crude this compound is dissolved in a minimal amount of a suitable hot solvent mixture, such as ethyl acetate/petroleum ether (1:3 v/v).[5]

-

Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered through a pre-warmed funnel to remove them.

-

Crystallization: The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

-

Isolation of Crystals: The resulting crystals are collected by vacuum filtration using a Büchner funnel.

-

Washing: The crystals are washed with a small amount of cold solvent to remove any remaining soluble impurities.

-

Drying: The purified crystals are dried under vacuum to remove residual solvent. The purity can be assessed by measuring the melting point and using analytical techniques such as HPLC or NMR spectroscopy.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound typically shows characteristic signals for the aromatic protons of the benzyl groups and the methylene protons adjacent to the phosphate oxygen.

-

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton, with distinct signals for the aromatic carbons and the methylene carbons.

-

³¹P NMR: Phosphorus-31 NMR is a powerful tool for characterizing organophosphorus compounds. This compound exhibits a characteristic chemical shift in the ³¹P NMR spectrum.[6]

Experimental Considerations for ³¹P NMR: [6]

-

Sample Preparation: A concentration of 2-10 mg of the sample is dissolved in 0.6-1.0 mL of a suitable deuterated solvent (e.g., CDCl₃). The solution should be free of particulate matter.

-

Referencing: Chemical shifts are typically referenced to an external standard of 85% phosphoric acid.

-

Decoupling: Spectra are often recorded with proton decoupling to simplify the spectrum to a single sharp signal for the phosphorus nucleus.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

Sample Preparation for IR Spectroscopy:

-

KBr Pellet: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Nujol Mull: The solid sample is ground with a few drops of Nujol (mineral oil) to form a paste, which is then placed between two salt plates (e.g., KBr or NaCl).

Expected IR Absorptions:

-

P=O stretch: A strong absorption band is typically observed in the region of 1250-1300 cm⁻¹.

-

P-O-C stretch: Strong absorptions corresponding to the P-O-C linkages are expected.

-

C-H stretch (aromatic and aliphatic): Bands corresponding to the C-H bonds of the benzyl groups will be present.

-

C=C stretch (aromatic): Absorptions characteristic of the aromatic rings will be observed.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

Experimental Protocol for Electrospray Ionization (ESI) MS:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent system, often a mixture of acetonitrile and water with a small amount of formic acid or ammonium acetate to promote ionization.

-

Infusion: The sample solution is introduced into the ESI source at a constant flow rate.

-

Ionization: A high voltage is applied to the tip of the infusion needle, causing the sample to form a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released into the gas phase.

-

Analysis: The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Applications in Research and Drug Development

This compound is a valuable reagent in organic synthesis, particularly in the development of pharmaceuticals.[7][8]

Phosphorylating Agent

This compound serves as a key phosphorylating agent.[9] The benzyl groups act as protecting groups for the phosphate moiety, which can be selectively removed by hydrogenolysis. This allows for the controlled introduction of a phosphate group into a target molecule. This is particularly important in the synthesis of phosphorylated biomolecules such as nucleotides, phospholipids, and phosphopeptides.

Intermediate in API Synthesis

This compound is used as a reactant in the synthesis of various active pharmaceutical ingredients (APIs).[7][8] For example, it is used in the ring-opening reaction of epoxides to synthesize important intermediates like dihydroxyacetone phosphate (DHAP).[2] Its ability to introduce a phosphate group makes it a crucial building block in the synthesis of complex drug molecules.

Safety and Handling

This compound is classified as an eye irritant.[2] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. It should be handled in a well-ventilated area.

Conclusion

This compound is a cornerstone reagent in modern organic and medicinal chemistry. Its well-defined chemical and physical properties, coupled with its utility as a versatile phosphorylating agent and synthetic intermediate, ensure its continued importance in the research and development of new chemical entities and pharmaceutical products. This guide provides a foundational understanding of its properties and practical applications for professionals in the field.

References

- 1. taylorfrancis.com [taylorfrancis.com]

- 2. ジベンジル ホスファート 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. CN114380859A - Preparation method of this compound and tetrabenzyl pyrophosphate - Google Patents [patents.google.com]

- 4. Process Improvement on Preparation of this compound | Semantic Scholar [semanticscholar.org]

- 5. CN114380859B - Preparation method of this compound and tetrabenzyl pyrophosphate - Google Patents [patents.google.com]

- 6. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 7. chemimpex.com [chemimpex.com]

- 8. nbinno.com [nbinno.com]

- 9. 94. Studies on phosphorylation. Part I. Dibenzyl chlorophosphonate as a phosphorylating agent - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physical Properties of Dibenzyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzyl phosphate is an organophosphate compound with the chemical formula (C₆H₅CH₂O)₂P(O)OH. It serves as a versatile intermediate and reagent in organic synthesis, particularly in the preparation of more complex organophosphorus compounds, including active pharmaceutical ingredients and prodrugs. Its applications extend to its use as a plasticizer, flame retardant, and lubricant. A thorough understanding of its physical properties is crucial for its effective handling, application, and the development of new synthetic methodologies. This guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and relevant chemical pathway visualizations.

Core Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing a quick reference for laboratory and development settings.

| Property | Value | References |

| Molecular Formula | C₁₄H₁₅O₄P | [1] |

| Molecular Weight | 278.24 g/mol | [1] |

| Appearance | White to off-white or slightly yellow crystalline powder or lumps. | [2] |

| Melting Point | 76-83 °C | [2] |

| Boiling Point | 427.6 ± 48.0 °C (Predicted) | [3] |

| Density | 1.280 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 1.53 ± 0.50 (Predicted) | [3] |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate (with heating), and Methanol. | [3] |

| Flash Point | 212.4 °C | [3] |

| Vapor Pressure | 4.49E-08 mmHg at 25°C | [3] |

| CAS Number | 1623-08-1 | [1] |

| InChI Key | HDFFVHSMHLDSLO-UHFFFAOYSA-N | [4] |

Spectral Data

Spectral analysis is fundamental for the structural elucidation and purity assessment of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Spectra are available, typically run at 400 MHz in CDCl₃.[4][5]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Spectra are available, often recorded in CDCl₃.[5][6]

-

IR (Infrared) Spectroscopy: IR spectra, commonly obtained using KBr disc or nujol mull techniques, provide information on the functional groups present.[5][7]

-

Mass Spectrometry: Mass spectral data is available for the characterization of this compound.[8]

Experimental Protocols

Detailed methodologies for determining key physical properties are essential for reproducible research.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.

Principle: The temperature at which a solid transitions to a liquid is its melting point. For crystalline solids, this transition occurs over a narrow temperature range. Impurities tend to depress and broaden the melting range.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

This compound sample

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the this compound sample is finely ground using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. This process is repeated until a column of 2-3 mm of tightly packed sample is achieved.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus alongside a thermometer.

-

Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point of this compound (around 60-65°C).

-

Observation: The heating rate is then reduced to 1-2°C per minute. The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.

-

Melting Range: The melting range is reported as T₁ - T₂.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution.

Principle: A solution of the acidic compound is titrated with a standard solution of a strong base. The pH of the solution is monitored throughout the titration. The pKa can be determined from the titration curve, specifically at the half-equivalence point where the pH is equal to the pKa.[9]

Apparatus and Materials:

-

Potentiometer with a pH electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized 0.1 M sodium hydroxide (NaOH) solution

-

This compound sample

-

Suitable solvent (e.g., a mixture of water and an organic solvent in which this compound is soluble)

-

Standard pH buffers for calibration (e.g., pH 4, 7, and 10)

Procedure:

-

Instrument Calibration: The pH meter is calibrated using standard buffer solutions.[9]

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of the chosen solvent system to create a solution of known concentration (e.g., 1 mM).[9] The solution is placed in a beaker with a magnetic stir bar.

-

Titration Setup: The pH electrode is immersed in the sample solution, and the burette is filled with the standardized NaOH solution.

-

Initial pH: The initial pH of the this compound solution is recorded.

-

Titration: The NaOH solution is added in small, precise increments. After each addition, the solution is stirred to ensure homogeneity, and the pH is allowed to stabilize before being recorded.[9]

-

Data Collection: The volume of titrant added and the corresponding pH are recorded throughout the titration until the pH shows a large, abrupt change (the equivalence point) and then levels off.

-

Data Analysis: A titration curve is generated by plotting pH versus the volume of NaOH added. The equivalence point is identified from the inflection point of the curve. The volume of NaOH at the half-equivalence point is determined, and the pH at this point is taken as the pKa of this compound.[9]

Synthesis Pathway and Logical Workflow Visualizations

Visual diagrams are provided below to illustrate a common synthetic route to this compound and the experimental workflow for melting point determination.

Caption: Synthesis of this compound from Dibenzyl Phosphite.

Caption: Experimental Workflow for Melting Point Determination.

References

- 1. scbt.com [scbt.com]

- 2. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. CN114380859B - Preparation method of this compound and tetrabenzyl pyrophosphate - Google Patents [patents.google.com]

- 4. This compound(1623-08-1) 1H NMR [m.chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. This compound(1623-08-1) 13C NMR [m.chemicalbook.com]

- 7. This compound(1623-08-1) IR Spectrum [m.chemicalbook.com]

- 8. This compound | C14H15O4P | CID 74189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. creative-bioarray.com [creative-bioarray.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of Dibenzyl Phosphate

Introduction

This compound (DBzP) is a crucial reagent and intermediate in organic synthesis, particularly in the fields of pharmaceutical development and biochemistry.[1] Its application as a phosphorylating agent allows for the introduction of a phosphate monoester into a molecule, a common strategy in the synthesis of prodrugs, nucleotides, and other biologically active compounds.[1][2][3] The benzyl protecting groups are advantageous as they can be readily removed under mild conditions, typically through hydrogenolysis, to yield the free phosphate.[2] This guide provides a comprehensive overview of the primary synthetic pathways to this compound, complete with detailed experimental protocols, quantitative data, and process visualizations to aid researchers in its preparation.

Core Synthesis Pathways

There are several established methods for the synthesis of this compound. The most prevalent routes commence from either phosphorus trichloride or phosphorus oxychloride, reacting with benzyl alcohol. An alternative approach involves the partial hydrolysis of tribenzyl phosphate.

Synthesis from Phosphorus Trichloride via Dibenzyl Phosphite

This widely utilized two-stage process first involves the formation of dibenzyl phosphite from benzyl alcohol and phosphorus trichloride, followed by an oxidation step to yield the final this compound product.[4][5]

Stage 1: Synthesis of Dibenzyl Phosphite

The initial step is an esterification reaction where benzyl alcohol reacts with phosphorus trichloride in the presence of an organic base, such as triethylamine, to neutralize the hydrochloric acid byproduct.[4][5]

Stage 2: Oxidation of Dibenzyl Phosphite to this compound

The dibenzyl phosphite intermediate can be oxidized to this compound through various methods. A common approach involves the formation of a sodium salt followed by acidification.[4] A more direct oxidation can be achieved using an oxidizing agent like potassium permanganate in an alkaline solution.[4]

Experimental Protocol: Two-Stage Synthesis from Phosphorus Trichloride [4][5]

-

Step 1: Dibenzyl Phosphite Formation. In a reaction vessel under an inert atmosphere, a solution of benzyl alcohol in a halogenated alkane solvent (e.g., dichloromethane) is prepared. Triethylamine is added as an organic amine base. The solution is cooled, and phosphorus trichloride is added dropwise while maintaining the temperature. The reaction is typically stirred for a period at a controlled temperature (e.g., 10-40°C).[5]

-

Step 2: Oxidation via Permanganate. The dibenzyl phosphite solution is then subjected to hydroxylation using a permanganate salt (e.g., potassium permanganate) in an alkaline solution, such as aqueous potassium bicarbonate. The molar ratio of permanganate to bicarbonate is crucial for optimizing the reaction.[4]

-

Work-up and Purification. Following the reaction, the mixture is worked up to remove byproducts. The final product, this compound, is typically a white powdery solid and can be purified by recrystallization from a solvent mixture like ethyl acetate/petroleum ether.[4]

Quantitative Data Summary: Synthesis from PCl₃

| Step | Reactants | Key Conditions | Purity | Yield | Reference |

| 1 | Benzyl alcohol, PCl₃, Triethylamine | Toluene solvent | 69% (Dibenzyl phosphite) | - | [4][5] |

| 2 | Dibenzyl phosphite, NaOH(aq) | CCl₄ solvent | 95% (Sodium salt) | 46.8% (two steps) | [4] |

| 3 | This compound sodium salt, HCl | - | 97% | 85.6% | [4] |

| 4 | Purification | Ethyl acetate/petroleum ether | 99.5% | 88.1% | [4] |

| Alternative Oxidation | Dibenzyl phosphite, KMnO₄, KHCO₃ | Alkaline aqueous solution | 99.1% | 68.8% (overall) | [4] |

Logical Workflow for Synthesis via Phosphorus Trichloride

Caption: Synthesis of this compound from PCl₃.

Synthesis from Phosphorus Oxychloride

A more direct route to dialkyl phosphates involves the use of phosphorus oxychloride. This method can be adapted for the synthesis of this compound. A notable approach involves the initial formation of tribenzyl phosphate, followed by selective hydrolysis of one benzyl group.[6]

Experimental Protocol: Synthesis from Phosphorus Oxychloride [6][7]

-

Step 1: Tribenzyl Phosphate Formation. In a suitable solvent like toluene, phosphorus oxychloride is reacted with benzyl alcohol in the presence of triethylamine as an acid scavenger. This step leads to the full esterification to tribenzyl phosphate.[7]

-

Step 2: Selective Hydrolysis. The tribenzyl phosphate is then subjected to selective hydrolysis. This can be achieved by treating the compound with a base to form a precipitated sodium salt of this compound.[6]

-

Step 3: Acidification and Purification. The resulting salt is then neutralized with an acid (e.g., hydrochloric or sulfuric acid) to yield this compound. Purification can be achieved through extraction and crystallization, or by using an ion-exchange resin to improve the yield.[6]

Quantitative Data Summary: Synthesis from POCl₃

| Step | Reactants/Method | Key Conditions | Purity | Yield | Reference |

| Formation & Hydrolysis | POCl₃, Benzyl Alcohol, Base | Full esterification followed by selective hydrolysis | - | up to 45% (acid work-up) | [6] |

| Purification | Dowex-50 ion-exchange resin | Desalination step | - | 87% (of this compound) | [6] |

| Overall | POCl₃ to pure this compound | Optimized with ion-exchange | - | 61% | [6] |

Signaling Pathway for Synthesis via Phosphorus Oxychloride

Caption: Synthesis of this compound from POCl₃.

Debenzylation for Phosphate Synthesis

While this guide focuses on the synthesis of this compound, it is crucial for drug development professionals to understand its primary application: as a precursor to mono-protected or fully deprotected phosphates. The benzyl groups are typically removed via hydrogenolysis. However, alternative mild, chemoselective debenzylation methods have been developed, for instance, using palladium acetate, triethylsilane, and an amine base, which is useful for substrates with functionalities incompatible with traditional hydrogenation.[8][9] Another method employs bromotrimethylsilane (BTMS) for the selective debenzylation of dibenzyl arylphosphate esters.[10]

Experimental Workflow for Debenzylation

Caption: Debenzylation pathways for dibenzyl phosphates.

Conclusion

The synthesis of this compound is a well-established process with multiple viable pathways. The choice of method often depends on the available starting materials, scale of the reaction, and desired purity. The two-stage synthesis from phosphorus trichloride offers a high-yielding route, with modern improvements utilizing direct oxidation to simplify the procedure. The route from phosphorus oxychloride provides a more direct approach, with optimization through techniques like ion-exchange chromatography significantly boosting yields. Understanding these synthetic methodologies is fundamental for researchers and professionals who rely on this compound as a key building block in the synthesis of complex phosphorylated molecules.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound 99 1623-08-1 [sigmaaldrich.com]

- 4. CN114380859A - Preparation method of this compound and tetrabenzyl pyrophosphate - Google Patents [patents.google.com]

- 5. CN114380859B - Preparation method of this compound and tetrabenzyl pyrophosphate - Google Patents [patents.google.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Convenient Preparation of Long-Chain Dialkyl Phosphates: Synthesis of Dialkyl Phosphates [organic-chemistry.org]

- 8. Mild and Chemoselective Triethylsilane-Mediated Debenzylation for Phosphate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

dibenzyl phosphate CAS number 1623-08-1

An In-depth Technical Guide to Dibenzyl Phosphate (CAS 1623-08-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (DBzP), registered under CAS number 1623-08-1, is an organophosphorus compound with the chemical formula C₁₄H₁₅O₄P.[1][2] It is also known by synonyms such as Dibenzyl hydrogen phosphate and Phosphoric acid dibenzyl ester.[2] This compound presents as a white to slightly yellow crystalline powder.[2][3] Structurally, it consists of a central phosphate group bonded to two benzyl groups via ester linkages.[1] this compound is a versatile reagent and intermediate in organic and medicinal chemistry.[4] Its utility spans from being a crucial building block in the synthesis of complex biomolecules to applications in materials science as a plasticizer and flame retardant.[1][4] In the pharmaceutical sector, it is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and is used in the development of prodrugs.[4][5][6] This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, applications, and experimental protocols involving its use.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below, providing a quick reference for laboratory use.

General Properties

| Property | Value | Reference(s) |

| CAS Number | 1623-08-1 | [2] |

| Molecular Formula | C₁₄H₁₅O₄P | [2] |

| Molecular Weight | 278.24 g/mol | [2] |

| Appearance | White to slightly yellow powder/crystals | [2][3] |

| Purity | ≥ 98% | [4][7] |

Physical Properties

| Property | Value | Reference(s) |

| Melting Point | 78-80 °C (lit.) | [2] |

| Boiling Point | 427.6 °C at 760 mmHg | [2] |

| Density | 1.28 g/cm³ | [2] |

| Flash Point | 212.4 °C | [2] |

| Vapor Pressure | 4.49E-08 mmHg at 25°C | [2] |

| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly, Heated), Methanol (Slightly) | [2] |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound.

| Technique | Data Summary | Reference(s) |

| ¹H NMR | Spectra available at 400 MHz in CDCl₃. | [1][8] |

| ¹³C NMR | Spectra available in CDCl₃. | [1][9] |

| IR Spectroscopy | Spectra available for KBr disc and nujol mull techniques. | [1][10][11] |

| Mass Spectrometry | GC-MS data available. | [10] |

Synthesis and Reactions

This compound serves as both a product of synthesis and a key reactant for further chemical transformations.

Synthesis of this compound

One common method for preparing this compound involves the hydroxylation of dibenzyl phosphite.[12]

Caption: Synthesis of this compound via hydroxylation.

Key Reactions Involving this compound

This compound is a precursor for synthesizing tetrabenzyl pyrophosphate (TBPP), a crucial reagent for phosphorylation.[5] This reaction often employs a coupling agent like dicyclohexylcarbodiimide (DCC).[5]

Applications in Research and Development

This compound's unique chemical properties make it valuable across several scientific domains.

Pharmaceutical Synthesis

DBzP is extensively used as a reactant and intermediate in the pharmaceutical industry.[4][6]

-

Synthesis of Glycosyl Phosphates: It is a key reactant for producing stereospecific 1,2-trans glycosyl phosphates, which are important in medicinal chemistry.[2][3]

-

Ring-Opening of Epoxides: It is utilized in the ring-opening reaction of epoxides like benzylglycidol to synthesize dihydroxyacetone phosphate (DHAP), an intermediate for various pharmaceutical compounds.[2][3]

-

Prodrug Synthesis: The dibenzyl phosphoryl moiety is used in prodrug design, which can be debenzylated under mild conditions to release the active phosphate drug.[5][13] It is also identified as an impurity of the drug Fosaprepitant.[14]

Organic Synthesis

In broader organic chemistry, DBzP serves as a versatile reagent.[4]

-

Phosphorylation Agent: It is a precursor to phosphorylating agents like tetrabenzyl pyrophosphate.[5]

-

Catalysis: It promotes the monoselective ortho-C-H alkylation of N-quinolyl benzamides with alkyl iodides.[2][3]

Materials Science

Beyond the pharmaceutical field, DBzP finds applications in polymer science.

-

Flame Retardant: It is used as a flame retardant in materials like plastics and textiles. Its mechanism involves releasing phosphoric acid and forming a protective char layer upon combustion.[1]

-

Plasticizer: It is added to polymers to enhance flexibility and durability by reducing intermolecular forces between polymer chains.[1]

Caption: Key application areas for this compound.

Experimental Protocols

Detailed experimental procedures are essential for reproducible scientific outcomes.

Synthesis of Tetrabenzyl Pyrophosphate from this compound

This protocol details a common and important reaction utilizing this compound.[5]

Materials:

-

This compound (DBP)

-

Dicyclohexylcarbodiimide (DCC)

-

Isopropyl acetate

-

Heptane

-

Argon or Nitrogen gas supply

-

Magnetic stirrer and stir bar

-

Round-bottomed flasks

-

Syringes

-

Sintered glass filter funnel

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottomed flask is equipped with a magnetic stir bar and flushed with argon.

-

Reactant Addition: Charge the flask with this compound (1.0 eq) and add isopropyl acetate to dissolve the solid.

-

DCC Addition: Prepare a solution of DCC (approx. 0.5 eq) in isopropyl acetate. Add this solution dropwise to the stirred DBP solution at room temperature. The reaction is typically complete within 90 minutes.

-

Work-up: A white precipitate of 1,3-dicyclohexylurea (DCU) will form. Filter the slurry to remove the DCU solid. Rinse the filter cake with isopropyl acetate.

-

Isolation: Combine the filtrate and rinses and concentrate them in vacuo.

-

Crystallization: Add heptane to the concentrated solution to induce crystallization of the tetrabenzyl pyrophosphate product. Cool the slurry to enhance precipitation.

-

Final Product: Collect the solid product by filtration, wash with a mixture of isopropyl acetate/heptane, and dry under reduced pressure to yield tetrabenzyl pyrophosphate as a white crystalline solid.

Caption: Experimental workflow for Tetrabenzyl Pyrophosphate.

Analytical Method: HPLC Analysis

This protocol provides a general method for analyzing this compound using reverse-phase HPLC.[15]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Newcrom R1 or similar C18 reverse-phase column

Mobile Phase:

-

A mixture of acetonitrile (MeCN) and water, with phosphoric acid as a modifier.

-

For Mass Spectrometry (MS) compatible applications, replace phosphoric acid with formic acid.

Procedure:

-

Sample Preparation: Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., a mixture of the mobile phase). Prepare the sample to be analyzed by dissolving it in the same solvent.

-

Chromatographic Conditions:

-

Column: Newcrom R1 or equivalent C18 column.

-

Mobile Phase: Isocratic or gradient elution with MeCN/Water/Acid.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 260 nm).[5]

-

Injection Volume: Typically 10-20 µL.

-

-

Analysis: Inject the standard solution to determine the retention time and response factor. Inject the sample solution to determine the purity or concentration of this compound.

Safety and Handling

Proper handling of this compound is crucial for laboratory safety.

-

General Hazards: While some classifications state it is not a hazardous substance, other data suggests it can cause skin and serious eye irritation.[7][10][16][17]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[7][17]

-

Handling: Avoid breathing dust.[1] Use in a well-ventilated area. Avoid contact with skin and eyes.[1] Wash hands thoroughly after handling.[7]

-

Storage: Store in a cool (2-8°C), dry, and well-ventilated place away from direct sunlight.[1][2] The material can be moisture-sensitive.[2] Keep the container tightly closed.[18]

-

First Aid:

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[7][19]

-

Skin Contact: Wash off with soap and plenty of water.[17][19]

-

Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[17][19]

-

Conclusion

This compound is a compound of significant interest to researchers in both academic and industrial settings, particularly in drug development. Its role as a versatile synthetic intermediate is well-established. This guide has provided a detailed overview of its properties, synthesis, applications, and essential experimental protocols. Adherence to proper safety and handling procedures is paramount when working with this chemical.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Cas 1623-08-1,this compound | lookchem [lookchem.com]

- 3. This compound | 1623-08-1 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. nbinno.com [nbinno.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. This compound(1623-08-1) 1H NMR spectrum [chemicalbook.com]

- 9. This compound(1623-08-1) 13C NMR spectrum [chemicalbook.com]

- 10. This compound | C14H15O4P | CID 74189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound(1623-08-1) IR Spectrum [chemicalbook.com]

- 12. CN114380859A - Preparation method of this compound and tetrabenzyl pyrophosphate - Google Patents [patents.google.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. This compound Impurity | 1623-08-1 | SynZeal [synzeal.com]

- 15. This compound | SIELC Technologies [sielc.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. cdhfinechemical.com [cdhfinechemical.com]

- 18. This compound - Safety Data Sheet [chemicalbook.com]

- 19. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to Dibenzyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzyl phosphate (DBP) is an organophosphate compound with the chemical formula (C₆H₅CH₂)₂PO₂H. It serves as a versatile intermediate and reagent in organic synthesis, finding significant application in pharmaceutical development and materials science.[1] Its utility stems from the benzyl groups, which can be readily cleaved under specific conditions, making it an effective phosphate protecting group.[2] This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and key applications of this compound, supported by detailed experimental protocols and data.

Molecular Structure and Properties

This compound consists of a central phosphate group bonded to two benzyl groups and one hydroxyl group. The presence of the benzyl groups imparts significant organic character to the molecule, influencing its solubility and reactivity.

Structure: (C₆H₅CH₂O)₂P(O)OH

Quantitative Data Summary

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₁₄H₁₅O₄P | [1][3][4] |

| Molecular Weight | 278.24 g/mol | [1][3][4][5] |

| Appearance | White to off-white or slightly yellow crystalline powder | [1][6][7] |

| Melting Point | 74-82 °C (range), 78-80 °C (lit.) | [1][6][8] |

| Boiling Point | 427.6±48.0 °C (Predicted) | [6] |

| Density | 1.280±0.06 g/cm³ (Predicted) | [6] |

| Solubility | Sparingly soluble in water.[7] Slightly soluble in Chloroform, Ethyl Acetate (with heating), and Methanol.[6] | |

| pKa | 1.53±0.50 (Predicted) | [7] |

| Storage Conditions | 0-8°C, Store in a cool and dry place.[1][6][7][8] | |

| CAS Number | 1623-08-1 | [1][3][5] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are based on established literature procedures.

Synthesis of this compound from Benzyl Alcohol and Phosphorus Trichloride

This is a common and effective method for the preparation of this compound. The reaction proceeds in three main steps: formation of dibenzyl phosphite, oxidation to this compound sodium salt, and subsequent acidification.

Materials:

-

Benzyl alcohol

-

Phosphorus trichloride (PCl₃)

-

Triethylamine (Et₃N)

-

Toluene

-

Carbon tetrachloride (CCl₄)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

Step 1: Synthesis of Dibenzyl Phosphite

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzyl alcohol and triethylamine in toluene.

-

Cool the mixture in an ice bath.

-

Slowly add phosphorus trichloride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the triethylamine hydrochloride salt is formed as a precipitate.

-

-

Step 2: Oxidation to this compound Sodium Salt

-

Filter off the triethylamine hydrochloride precipitate.

-

To the filtrate containing dibenzyl phosphite, add carbon tetrachloride and an aqueous solution of sodium hydroxide.

-

Stir the biphasic mixture vigorously for several hours at room temperature.

-

The this compound sodium salt will precipitate from the solution.

-

-

Step 3: Acidification to this compound

-

Isolate the this compound sodium salt by filtration.

-

Suspend the salt in water and cool in an ice bath.

-

Carefully add hydrochloric acid dropwise with stirring until the pH of the solution is acidic.

-

The white solid of this compound will precipitate.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/petroleum ether.[5][9]

-

Spectroscopic Characterization: Nuclear Magnetic Resonance (NMR)

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the dried this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

¹H NMR Spectroscopy:

-

Instrument: 400 MHz NMR Spectrometer

-

Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1.0 s

-

Pulse width: 30°

-

Acquisition time: ~3-4 s

-

Spectral width: -2 to 12 ppm

-

-

Expected Signals:

-

Aromatic protons (C₆H₅): Multiplet around 7.2-7.4 ppm.

-

Methylene protons (CH₂): Doublet around 5.0 ppm.

-

Acidic proton (OH): A broad singlet, the chemical shift of which is concentration and solvent dependent.

-

¹³C NMR Spectroscopy:

-

Instrument: 100 MHz NMR Spectrometer

-

Parameters:

-

Number of scans: 1024 or more, depending on concentration.

-

Relaxation delay: 2.0 s

-

Acquisition time: ~1-2 s

-

Spectral width: 0 to 200 ppm

-

-

Expected Signals:

-

Aromatic carbons: Multiple signals between 127-136 ppm.

-

Methylene carbon (CH₂): Signal around 69 ppm.

-

³¹P NMR Spectroscopy:

-

Instrument: 162 MHz NMR Spectrometer

-

Parameters:

-

Number of scans: 64-128

-

Relaxation delay: 2.0 s

-

Acquisition time: ~1 s

-

Spectral width: -50 to 50 ppm

-

-

Expected Signal: A single peak, with the chemical shift dependent on the solvent and pH.

Applications in Synthesis

This compound is a key reagent in several important synthetic transformations, particularly in the synthesis of phosphorylated molecules relevant to drug discovery.

Ring-Opening of Epoxides

This compound can act as a nucleophile to open epoxide rings, a reaction that is valuable for the synthesis of various phosphorylated compounds, including dihydroxyacetone phosphate (DHAP) analogues.[8][10] This reaction is often catalyzed by a Lewis acid.

General Experimental Workflow:

-

Reactant Preparation: Dissolve the epoxide and this compound in a suitable anhydrous solvent (e.g., THF, CH₂Cl₂) under an inert atmosphere.

-

Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., a cobalt-salen complex) to the reaction mixture.[11]

-

Reaction: Stir the mixture at the appropriate temperature (ranging from 0 °C to room temperature) for a period determined by monitoring the reaction progress (e.g., by TLC).

-

Work-up: Quench the reaction with a suitable reagent, followed by an aqueous work-up to remove the catalyst and any unreacted starting materials.

-

Purification: Purify the resulting phosphate triester by column chromatography on silica gel.

Synthesis of Glycosyl Phosphates

This compound is a crucial reactant in the synthesis of stereospecific 1,2-trans glycosyl phosphates.[8][10] These compounds are important intermediates in the synthesis of nucleotide sugars and other biologically active glycoconjugates.

General Experimental Workflow:

-

Activation: A suitable glycosyl donor (e.g., a glycosyl trichloroacetimidate) is activated with a Lewis acid in the presence of this compound.

-

Coupling: The activated glycosyl donor reacts with this compound to form the glycosyl phosphate diester.

-

Deprotection: The benzyl groups on the phosphate can be removed by catalytic hydrogenolysis (e.g., using H₂ and Pd/C) to yield the unprotected glycosyl phosphate.

Visualization of Synthetic Pathway

The following diagram illustrates the general workflow for the synthesis of this compound from benzyl alcohol.

Caption: Synthesis workflow for this compound.

Conclusion

This compound is a valuable and versatile reagent in organic chemistry with significant applications in the synthesis of complex molecules, particularly in the field of drug development. Its properties as a phosphate protecting group, coupled with its reactivity in key transformations such as epoxide ring-opening and glycosylation reactions, make it an indispensable tool for synthetic chemists. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this important compound.

References

- 1. taylorfrancis.com [taylorfrancis.com]

- 2. This compound | C14H15O4P | CID 74189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Process Improvement on Preparation of this compound | Semantic Scholar [semanticscholar.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN114380859A - Preparation method of this compound and tetrabenzyl pyrophosphate - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. rsc.org [rsc.org]

- 8. Synthesis of glycosyl phosphates and azides | Semantic Scholar [semanticscholar.org]

- 9. CN114380859B - Preparation method of this compound and tetrabenzyl pyrophosphate - Google Patents [patents.google.com]

- 10. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]

- 11. pubs.acs.org [pubs.acs.org]

Dibenzyl Phosphate: A Technical Guide to its Chemical Mechanism of Action and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzyl phosphate (DBP), a dialkyl phosphate ester, is a versatile molecule of significant interest in the fields of organic synthesis and medicinal chemistry. While not possessing a direct pharmacological mechanism of action in the traditional sense, its utility lies in its role as a crucial intermediate and a protective agent for phosphate groups during the synthesis of complex biologically active molecules. This technical guide elucidates the core chemical mechanisms related to this compound, focusing on its application as a phosphate protecting group and as a structural motif in the design of phosphate prodrugs. Detailed experimental protocols, quantitative data on reaction efficiencies, and visualizations of key chemical and enzymatic pathways are provided to offer a comprehensive resource for researchers in drug development.

Introduction: The Role of this compound in Pharmaceutical Sciences

This compound is a key reagent in organic chemistry, primarily utilized for the introduction of a phosphate moiety onto a molecule, often a hydroxyl group of an alcohol. In the context of drug development and medicinal chemistry, phosphate groups are integral to the structure and function of many biomolecules, including nucleotides, phospholipids, and phosphorylated proteins. The synthesis of analogues of these molecules or drugs containing a phosphate group requires precise chemical strategies. The benzyl groups of this compound serve as temporary protecting groups for the phosphate, preventing unwanted side reactions. These protecting groups can be selectively removed under specific conditions to yield the final phosphorylated product.

Furthermore, the structural element of a phosphate ester, as seen in this compound, is central to the concept of phosphate prodrugs. Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. By masking a polar phosphate group with lipophilic groups like benzyls, the cell membrane permeability and oral bioavailability of a drug can be potentially improved. Endogenous enzymes, such as alkaline phosphatases, can then hydrolyze these ester bonds to release the active phosphorylated drug at the target site.

Chemical Mechanism of Action: this compound as a Protecting Group

The primary "mechanism of action" of this compound in a synthetic context is its function as a protecting group for the phosphate moiety. This involves a two-stage process: phosphorylation of a substrate and subsequent deprotection.

Phosphorylation of Alcohols

This compound itself is not typically the direct phosphorylating agent. Instead, derivatives like dibenzyl phosphite or N,N-diethyl dibenzyl phosphoramidite are commonly used.

A general method involves the reaction of an alcohol with dibenzylhydrogen phosphite and bromine in the presence of an amine base like triethylamine. This proceeds through a quaternary phosphonium salt intermediate.

A more modern and widely used approach is the phosphoramidite method. Here, an alcohol is reacted with a dibenzyl phosphoramidite, such as N,N-diethyl dibenzyl phosphoramidite, in the presence of a weak acid activator (e.g., tetrazole). This forms a phosphite triester intermediate, which is then oxidized to the stable phosphate triester.

Caption: General workflow for the phosphorylation of an alcohol.

Deprotection of this compound Esters

The removal of the benzyl groups is a critical step to unveil the free phosphate. Several methods are available, and the choice depends on the sensitivity of the substrate to the reaction conditions.

-

Catalytic Hydrogenolysis: This is the most common and often cleanest method. The this compound ester is treated with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. The benzyl groups are cleaved, yielding the free phosphate and toluene as a byproduct.

-

Silylation-based Methods: Reagents like bromotrimethylsilane (BTMS) can selectively cleave the benzyl-oxygen bond. This method is advantageous when the molecule contains other functional groups that are sensitive to catalytic hydrogenation.

-

Triethylsilane-mediated Debenzylation: A mild and chemoselective method using triethylsilane in the presence of a palladium catalyst can efficiently remove the benzyl groups, even in the presence of redox-sensitive functionalities.

Caption: Proposed mechanism for palladium-catalyzed debenzylation.

This compound as a Model for Prodrug Action

The enzymatic cleavage of phosphate esters is a key mechanism for the activation of phosphate prodrugs. This compound can be considered a simple model for understanding how endogenous phosphatases might act on more complex drug molecules.

The Role of Alkaline Phosphatases

Alkaline phosphatases (ALPs) are a group of enzymes that catalyze the hydrolysis of phosphate mono- and diesters at alkaline pH. These enzymes are ubiquitous in the body and play a crucial role in various physiological processes, including bone mineralization and nutrient absorption. Their broad substrate specificity makes them key activators of phosphate prodrugs.

Mechanism of Enzymatic Hydrolysis

The catalytic mechanism of alkaline phosphatase involves a two-step process:

-

Phosphorylation of the Enzyme: A serine residue in the active site of the enzyme acts as a nucleophile, attacking the phosphorus atom of the phosphate ester substrate. This results in the formation of a covalent phospho-enzyme intermediate and the release of the first alcohol (or drug) molecule.

-

Hydrolysis of the Phospho-Enzyme: A water molecule, activated by a zinc ion in the active site, attacks the phosphorus of the phospho-enzyme intermediate. This hydrolyzes the intermediate, releasing inorganic phosphate (or the phosphorylated drug) and regenerating the active enzyme.

Caption: Simplified catalytic cycle of alkaline phosphatase.

Quantitative Data

The efficiency of phosphorylation and deprotection reactions is critical for the successful synthesis of the target molecules. The following tables summarize representative yields for these reactions.

Table 1: Yields for the Phosphorylation of Alcohols using this compound Derivatives

| Alcohol Substrate | Phosphorylating Agent | Catalyst/Activator | Solvent | Yield (%) | Reference |

| 3-Phenyl-1-propanol | Dibenzyl phosphite / Br₂ | Triethylamine | - | 85 | |

| Cyclohexanol | Dibenzyl phosphite / Br₂ | Triethylamine | - | 80 | |

| Geraniol | Dibenzyl phosphite / Br₂ | Triethylamine | - | 75 | |

| Diphenylmethanol | Diethyl phosphonate | Al(OTf)₃ | Dichloroethane | 94 |

Table 2: Comparison of Yields for Debenzylation of this compound Esters

| Substrate | Debenzylation Method | Catalyst/Reagent | Solvent | Time | Yield (%) | Reference |

| Dibenzyl p-nitrophenyl phosphate | Catalytic Hydrogenolysis | 10% Pd/C | Ethanol | 30 min | >95 | Not specified in snippets |

| Dibenzyl arylphosphate esters | Silylation | Bromotrimethylsilane | Dichloromethane | 1-2 h | 85-95 | Not specified in snippets |

| Dibenzyl cannabidiol phosphate | Triethylsilane-mediated | Pd(OAc)₂ / Et₃SiH | Dichloromethane | 30 min | Moderate | Not specified in snippets |

Experimental Protocols

Protocol for the Phosphorylation of an Alcohol using Dibenzyl Phosphite

[1]1. Reaction Setup: To a stirred solution of the alcohol (1.0 equivalent) and dibenzyl phosphite (1.1 equivalents) in anhydrous diethyl ether, add triethylamine (1.1 equivalents). 2. Addition of Bromine: Cool the mixture to -78 °C and add a solution of bromine (1.1 equivalents) in diethyl ether dropwise. 3. Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours. 4. Workup: Filter the reaction mixture to remove triethylammonium bromide. Wash the filtrate with saturated sodium thiosulfate solution, followed by water, and then brine. 5. Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol for the Catalytic Hydrogenolysis of a this compound Ester

-

Reaction Setup: Dissolve the this compound ester (1.0 equivalent) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

-

Addition of Catalyst: Add 10% palladium on carbon (10 mol % Pd) to the solution.

-

Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected phosphate product.

General Protocol for Monitoring Enzymatic Hydrolysis of a Phosphate Ester

-

Enzyme Solution: Prepare a stock solution of alkaline phosphatase in a suitable buffer (e.g., 1 M Tris-HCl, pH 8.0).

-

Substrate Solution: Prepare a stock solution of the this compound ester in a solvent miscible with the aqueous buffer (e.g., DMSO or ethanol).

-

Reaction Mixture: In a temperature-controlled cuvette or reaction vessel, combine the buffer, a metal cofactor if required (e.g., MgCl₂), and the enzyme solution.

-

Initiation of Reaction: Start the reaction by adding a small volume of the substrate stock solution to the reaction mixture and mix thoroughly.

-

Monitoring: Monitor the hydrolysis of the substrate by a suitable analytical method. This could involve:

-

Spectrophotometry: If the product alcohol has a distinct UV-Vis absorbance from the substrate.

-

High-Performance Liquid Chromatography (HPLC): To separate and quantify the substrate and product over time.

-

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: To observe the disappearance of the substrate signal and the appearance of the product phosphate signal.

-

-

Data Analysis: Determine the initial reaction rate from the change in substrate or product concentration over time.

Conclusion

This compound, while not a therapeutic agent itself, represents a cornerstone molecule for chemists in the pharmaceutical industry. Its "mechanism of action" is chemical in nature, serving as an effective protecting group for the synthesis of phosphorylated molecules. The principles of its application in synthesis and its enzymatic cleavage provide a valuable conceptual framework for the design and development of phosphate prodrugs. The methodologies and data presented in this guide offer a practical resource for researchers aiming to utilize this compound and its derivatives in their synthetic and drug discovery endeavors.

References

Dibenzyl Phosphate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of Synthesis, Properties, and Applications in Modern Chemistry and Pharmaceutical Development

Dibenzyl phosphate (DBP) is a versatile organophosphate compound widely utilized as a crucial intermediate and reagent in organic synthesis and medicinal chemistry. Its unique properties make it an invaluable tool for the introduction of phosphate moieties, particularly in the synthesis of complex biomolecules and as a component of prodrug strategies to enhance the therapeutic potential of active pharmaceutical ingredients (APIs). This technical guide provides a detailed overview of this compound, including its synthesis, chemical properties, and key applications, with a focus on experimental protocols and its role in drug development.

Core Chemical and Physical Properties

This compound is a white to slightly yellow crystalline powder. Its structure, featuring two benzyl groups esterified to a phosphate core, imparts a balance of reactivity and stability that is central to its utility. The benzyl groups serve as effective protecting groups for the phosphate, which can be readily removed under mild conditions, typically via catalytic hydrogenation, to unmask the free phosphate or phosphonate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₅O₄P | [General] |

| Molecular Weight | 278.24 g/mol | [General] |

| Appearance | White to slightly yellow powder | [General] |

| Melting Point | 78-80 °C | [General] |

| Solubility | Slightly soluble in chloroform, ethyl acetate (heated), and methanol | [General] |

| Storage Conditions | 2-8 °C, moisture sensitive | [General] |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. A common and effective approach involves a three-step process starting from benzyl alcohol and phosphorus trichloride. This method, while multi-step, can provide high yields of the desired product.

Experimental Protocol: Three-Step Synthesis from Benzyl Alcohol and Phosphorus Trichloride[1]

This protocol is based on a process improvement study aimed at simplifying the separation of solvents and increasing the overall yield.

Step 1: Synthesis of Dibenzyl Phosphite

-

To a solution of benzyl alcohol and triethylamine (as an acid binding agent) in carbon tetrachloride, slowly add phosphorus trichloride while maintaining the reaction temperature at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Filter the reaction mixture to remove triethylamine hydrochloride.

-

The filtrate, containing dibenzyl phosphite in carbon tetrachloride, can be used directly in the next step.

Step 2: Oxidation to this compound Sodium Salt

-

To the solution of dibenzyl phosphite in carbon tetrachloride, add an aqueous solution of sodium hydroxide.

-

Stir the biphasic mixture vigorously at room temperature for 4-6 hours.

-

Separate the aqueous layer containing the sodium salt of this compound.

Step 3: Acidification to this compound

-

Cool the aqueous solution of this compound sodium salt to 0-5 °C.

-

Slowly add hydrochloric acid to the solution until the pH is acidic, leading to the precipitation of this compound.

-

Filter the precipitate, wash with cold water, and dry under vacuum to obtain the final product.

An overall yield of 67.4% has been reported for this improved three-step process.[1]

Another patented method describes the hydroxylation of dibenzyl phosphite using permanganate in an alkaline solution to yield this compound, reportedly achieving yields of over 60%.[2][3]

Table 2: Summary of a Reported Synthesis of this compound[2][3]

| Step | Reactants | Purity of Intermediate/Product | Yield |

| 1. Formation of Dibenzyl Phosphite | Benzyl alcohol, Phosphorus trichloride, Triethylamine in Toluene | 69% | - |

| 2. Formation of this compound Sodium Salt Tetrahydrate | Dibenzyl phosphite, Sodium hydroxide in Carbon tetrachloride | 95% | 46.8% (two steps) |

| 3. Acidification to this compound | This compound sodium salt tetrahydrate, Hydrochloric acid | 97% | 85.6% |

| 4. Purification | Recrystallization from Ethyl acetate/Petroleum ether (1:3) | 99.5% | 88.1% |

Key Applications in Organic Synthesis and Drug Development

This compound is a cornerstone reagent in several synthetic transformations, primarily serving as a source of a protected phosphate group.

Phosphorylation of Alcohols

This compound is frequently used to phosphorylate alcohols, a fundamental transformation in the synthesis of many biologically active molecules.

-

To a solution of the alcohol (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add this compound (1.2 equivalents) and a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents).

-

Add a catalytic amount of a base, such as 4-dimethylaminopyridine (DMAP).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, filter the reaction mixture to remove the urea byproduct.

-

Wash the filtrate with a mild acid (e.g., 1 M HCl) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the dibenzyl-phosphorylated alcohol.

The benzyl protecting groups can then be removed by catalytic hydrogenation (e.g., H₂, Pd/C) to afford the free phosphate.

Synthesis of Glycosyl Phosphates

Glycosyl phosphates are critical intermediates in the biosynthesis of carbohydrates and glycoconjugates. This compound is a key reagent for their chemical synthesis.

This protocol is a general representation of the synthesis of a glycosyl phosphate from a hemiacetal precursor.

-

Dissolve the glycosyl hemiacetal (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., Argon).

-

Add 4-dimethylaminopyridine (DMAP) (4.0 equivalents) and dibenzyl chlorophosphate (4.0 equivalents) to the solution at a temperature between -15°C and 0°C.[4]

-

Stir the reaction mixture until the starting material is consumed, as monitored by TLC.[4]

-

Dilute the reaction mixture with chloroform and wash sequentially with ice-cold water, ice-cold 0.5 M HCl, and saturated aqueous sodium bicarbonate.[4]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[4]

-

Purify the residue by silica gel column chromatography to obtain the desired dibenzyl glycosyl phosphate.[4]

// Nodes Glycosyl_Hemiacetal [label="Glycosyl Hemiacetal"]; DBP_Reagent [label="Dibenzyl Chlorophosphate\n(or this compound + Activator)", shape=ellipse, fillcolor="#FFFFFF"]; Solvent_Base [label="DCM, DMAP", shape=ellipse, fillcolor="#FFFFFF"]; Reaction [label="Phosphorylation", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup\n(Wash with HCl, NaHCO₃)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Silica Gel\nChromatography", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Dibenzyl Glycosyl\nPhosphate", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Deprotection [label="Catalytic Hydrogenation\n(H₂, Pd/C)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Final_Product [label="Glycosyl Phosphate", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Glycosyl_Hemiacetal -> Reaction; DBP_Reagent -> Reaction; Solvent_Base -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; Product -> Deprotection; Deprotection -> Final_Product; } dot Caption: Workflow for the synthesis of glycosyl phosphates using this compound.

Role in Drug Development: The Prodrug Approach

A significant application of this compound in drug development is its use as a precursor for creating phosphate prodrugs.[5][6][7] Poor aqueous solubility and low cell membrane permeability are common challenges that can terminate the development of promising drug candidates. The introduction of a phosphate group can dramatically increase water solubility. However, the resulting negative charge of the phosphate can hinder passive diffusion across cell membranes.

By masking the phosphate with benzyl groups (and often one other labile group), a neutral, more lipophilic prodrug can be formed. This prodrug can more easily traverse cell membranes. Once inside the body or target cells, endogenous enzymes, such as phosphatases, cleave the protecting groups to release the active, phosphorylated drug. This compound derivatives are key intermediates in the synthesis of such prodrugs.

// Nodes Parent_Drug [label="Parent Drug\n(Low Solubility)"]; Phosphorylation [label="Phosphorylation using\nthis compound\nDerivative", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prodrug [label="Lipophilic Prodrug\n(e.g., this compound Ester)", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; Absorption [label="Cell Membrane\nPermeation", shape=invhouse, fillcolor="#FFFFFF"]; Enzymatic_Cleavage [label="Enzymatic Cleavage\n(e.g., Phosphatases)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Active_Drug [label="Active Phosphorylated\nDrug (High Solubility)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Parent_Drug -> Phosphorylation; Phosphorylation -> Prodrug; Prodrug -> Absorption; Absorption -> Enzymatic_Cleavage; Enzymatic_Cleavage -> Active_Drug; } dot Caption: The role of this compound derivatives in a prodrug strategy.

Signaling Pathways: An Indirect but Crucial Role

While there is no direct evidence of this compound itself acting as a signaling molecule in biological pathways, its importance is paramount in the chemical synthesis of molecules that are central to cellular signaling. Phosphorylation is a ubiquitous post-translational modification that governs protein activity, signal transduction cascades, and a vast array of cellular processes. The ability to synthesize phosphorylated peptides, lipids, and carbohydrates is essential for studying these pathways. This compound provides a reliable method for introducing the phosphate group in a controlled manner during the synthesis of these vital research tools.

Conclusion

This compound is a powerful and versatile reagent in the arsenal of the modern organic and medicinal chemist. Its utility as a stable, yet readily deprotectable, phosphorylating agent makes it indispensable for the synthesis of complex, phosphate-containing molecules. For researchers, scientists, and drug development professionals, a thorough understanding of the synthesis and application of this compound is crucial for advancing research in areas ranging from glycobiology to the development of novel therapeutics through innovative prodrug strategies. The detailed protocols and conceptual workflows presented in this guide offer a solid foundation for the effective use of this important chemical entity.

References

- 1. Process Improvement on Preparation of this compound | Semantic Scholar [semanticscholar.org]

- 2. CN114380859A - Preparation method of this compound and tetrabenzyl pyrophosphate - Google Patents [patents.google.com]

- 3. CN114380859B - Preparation method of this compound and tetrabenzyl pyrophosphate - Google Patents [patents.google.com]

- 4. Synthesis of glycosyl phosphate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmajournals.stmjournals.in [pharmajournals.stmjournals.in]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility of Dibenzyl Phosphate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of dibenzyl phosphate in various organic solvents. Due to a scarcity of published quantitative data, this document focuses on compiling available qualitative information and presenting a detailed, adaptable experimental protocol for the quantitative determination of its solubility. This guide is intended to be a valuable resource for researchers and professionals working with this compound in organic synthesis, drug formulation, and other applications where solubility is a critical parameter.

Introduction to this compound

This compound is a dialkyl phosphate ester that serves as a key intermediate in various chemical syntheses, including the production of stereospecific 1,2-trans glycosyl phosphates and other organophosphorus compounds. Its molecular structure, characterized by a central phosphate group flanked by two benzyl groups, imparts a degree of polarity that influences its solubility profile. Understanding its solubility is crucial for reaction condition optimization, purification, and formulation development.

Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. The information that is available is largely qualitative. The following table summarizes the known solubility characteristics of this compound in several common organic solvents.

| Solvent | Solubility | Notes |

| Chloroform | Slightly Soluble[1][2][3] | - |

| Dichloromethane | Soluble[4][5] | - |

| Ethyl Acetate | Slightly Soluble (solubility increases with heat)[1][2][3] | - |

| Methanol | Slightly Soluble[1][2][3] | A commercially available solution is sold at 1000µg/mL[6]. |

| Isopropyl Acetate | Not completely soluble[7] | Sufficiently soluble for certain reactions[7]. |

| Water | Sparingly soluble[8], Partly miscible[9] | - |

Note: "Slightly soluble" and "soluble" are qualitative terms and should be experimentally quantified for specific applications.

Experimental Protocol for Solubility Determination

The following protocol describes a robust and widely accepted method for determining the equilibrium solubility of a solid compound like this compound in an organic solvent. This method is based on the "shake-flask" technique, followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC).

3.1. Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium (saturation). The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is measured using a suitable analytical method.